physicochemical properties of N-cyclopropyl-2-mercaptoacetamide
physicochemical properties of N-cyclopropyl-2-mercaptoacetamide
This guide provides an in-depth technical analysis of N-cyclopropyl-2-mercaptoacetamide , a critical pharmacophore used primarily as a Zinc-Binding Group (ZBG) in the development of selective Histone Deacetylase (HDAC) inhibitors and Thioredoxin Reductase (TrxR) modulators.
Technical Guide & Whitepaper
Executive Summary
N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) represents a specialized class of "warhead" molecules in medicinal chemistry. Unlike hydroxamic acids—the traditional ZBGs which suffer from poor pharmacokinetics and mutagenicity (Ames positive)—mercaptoacetamides offer a distinct profile: high selectivity for HDAC6 (over Class I HDACs) and reduced genotoxic potential. This compound combines a monodentate thiol chelator with a cyclopropyl "cap" or "linker" element that imparts conformational rigidity and improved metabolic stability compared to linear alkyl chains.
Molecular Identity & Structural Analysis
| Property | Data |
| IUPAC Name | N-cyclopropyl-2-sulfanylacetamide |
| CAS Number | 886047-44-5 |
| Molecular Formula | C₅H₉NOS |
| Molecular Weight | 131.20 g/mol |
| SMILES | O=C(CS)NC1CC1 |
| Key Functional Groups | Thiol (Sulfhydryl), Secondary Amide, Cyclopropyl ring |
Spectral Fingerprint (¹H NMR Validation)
The purity of this intermediate is critical for fragment-based screening. The following ¹H NMR shifts (in CDCl₃) are the standard for identity verification:
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δ 6.72 (s, 1H): Amide N-H (Broad, exchangeable).
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δ 3.23 (d, J = 9.1 Hz, 2H): Methylene protons alpha to the thiol (-CH ₂-SH).
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δ 2.76 (dq, 1H): Cyclopropyl methine proton (-NH-CH <).
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δ 1.87 (t, J = 9.1 Hz, 1H): Thiol proton (-SH ).[1] Note: The triplet splitting arises from coupling with the adjacent methylene.
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δ 0.88–0.52 (m, 4H): Cyclopropyl methylene protons (characteristic high-field multiplet).
Physicochemical Properties
This section synthesizes experimental observations with calculated descriptors to predict behavior in biological assays.
Core Parameters Table
| Parameter | Value / Range | Context & Implication |
| LogP (Calc) | ~0.06 to 0.5 | Amphiphilic. The cyclopropyl group adds lipophilicity to the polar mercaptoacetamide core, improving membrane permeability compared to unsubstituted acetamides. |
| pKa (Thiol) | 8.0 – 8.4 | Acidity. The adjacent carbonyl group lowers the pKa of the thiol (compared to alkyl thiols ~10.5), facilitating deprotonation to the thiolate anion (S⁻) at physiological pH, which is the active zinc-binding species. |
| pKa (Amide) | > 15 | Non-ionizable under physiological conditions. Acts as a hydrogen bond donor (NH) and acceptor (C=O). |
| PSA (Polar Surface Area) | ~44 Ų | Good Permeability. Well below the 140 Ų threshold, suggesting excellent passive diffusion. |
| Solubility | Moderate (Water) | Soluble in DMSO, Methanol, DCM. The cyclopropyl group reduces water solubility slightly compared to methyl analogs but prevents the "greasiness" of larger alkyls. |
Stability Profile
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Oxidative Instability: The primary degradation pathway is the oxidation of the free thiol (-SH) to form the disulfide dimer (Dithiodiglycolic acid derivative). This reaction is accelerated in basic buffers (pH > 8) and by trace metals.
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Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Solutions in DMSO should be prepared fresh or treated with TCEP (Tris(2-carboxyethyl)phosphine) to maintain the reduced state during assays.
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Hydrolytic Stability: The amide bond is robust. It resists hydrolysis under standard physiological conditions (pH 7.4, 37°C) but will hydrolyze in strong acid/base at elevated temperatures.
Synthesis & Purification Protocol
Autonomy Note: While direct reaction of chloroacetyl chloride with cyclopropylamine followed by thioacetate substitution is possible, it often yields impurities. The Trityl-Protection Strategy is the "Gold Standard" for generating high-purity thiols for biological testing.
Validated Synthetic Route (Graphviz)
Figure 1 Caption: Synthesis of N-cyclopropyl-2-mercaptoacetamide using Trityl (Trt) protection to prevent premature oxidation.
Step-by-Step Methodology
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Coupling: Activate 2-(tritylthio)acetic acid with 1,1'-Carbonyldiimidazole (CDI) in dry DCM. Add cyclopropylamine.[2] The trityl group protects the sulfur from reacting with the activated ester.
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Deprotection (The Critical Step): Treat the intermediate with Trifluoroacetic acid (TFA) containing Triethylsilane (TES) .[3]
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Why TES? TES acts as a "hydride sponge" (cation scavenger). Upon cleavage, the highly reactive trityl carbocation is generated. Without TES, this cation would re-alkylate the sulfur or polymerize. TES reduces the trityl cation to inert triphenylmethane.
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Purification: The product is often an oil or low-melting solid. Purification is best achieved by flash chromatography (if stable) or by extracting the non-polar triphenylmethane byproduct with hexanes (in which the thiol product is less soluble).
Applications in Drug Design
The "Warhead" Mechanism (HDAC6 Selectivity)
N-cyclopropyl-2-mercaptoacetamide functions as a monodentate ZBG. Unlike hydroxamates (which chelate Zn²⁺ in a bidentate fashion), the thiolate anion coordinates directly to the Zinc ion in the catalytic pocket.
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Selectivity Driver: The catalytic tunnel of HDAC6 is wider and more hydrophobic than Class I HDACs (HDAC1/2/3). The bulky, hydrophobic cyclopropyl group of this molecule exploits the "L1 loop" region of HDAC6, providing steric exclusion from the narrower pockets of Class I isoforms.
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Safety: Mercaptoacetamides avoid the "Lossen rearrangement"—a chemical instability inherent to hydroxamic acids that leads to isocyanates and potential mutagenicity.
Zinc Binding Topology (Graphviz)
Figure 2 Caption: The thiolate anion drives high-affinity binding to the catalytic Zinc, while the amide backbone stabilizes the complex via H-bonds.
References
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Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid. Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Context: Describes the synthesis of Compound 19d (N-cyclopropyl-2-mercaptoacetamide) and its NMR characterization. URL:[Link]
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Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors. Source:European Journal of Medicinal Chemistry (2021). Context: Validates mercaptoacetamide as a superior, non-mutagenic ZBG for HDAC6 targeting. URL:[Link]
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Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6. Source:Journal of Medicinal Chemistry (2020). Context: Provides crystallographic evidence of the thiolate-zinc coordination geometry. URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-cyclopropyl-2-(methylphenylamino)acetamide | C12H16N2O | CID 8001546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
